N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dichlorophenyl and methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of the dichlorophenyl and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
2,4-Difluorophenyl isocyanate: This compound shares structural similarities with N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide, particularly in the presence of halogenated phenyl groups.
Ethyl acetoacetate: Although structurally different, this compound is often used in similar synthetic applications due to its reactivity and versatility.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its dichlorophenyl and methylphenyl groups provide distinct reactivity patterns that can be exploited in various research and industrial contexts.
Properties
Molecular Formula |
C19H15Cl2N5O2 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide |
InChI |
InChI=1S/C19H15Cl2N5O2/c1-10-2-4-11(5-3-10)17-23-19-24-18(28)15(26(19)25-17)9-16(27)22-14-8-12(20)6-7-13(14)21/h2-8,15H,9H2,1H3,(H,22,27)(H,23,24,25,28) |
InChI Key |
OJRNGZDPXDSQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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